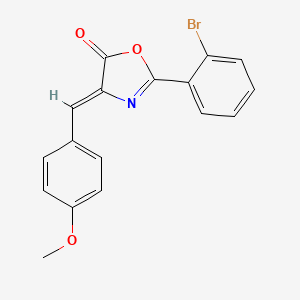
2-(2-Bromophenyl)-4-(4-methoxybenzylidene)oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromophenyl)-4-(4-methoxybenzylidene)oxazol-5(4H)-one is a synthetic organic compound that belongs to the oxazole family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-4-(4-methoxybenzylidene)oxazol-5(4H)-one typically involves the condensation of 2-bromobenzaldehyde with 4-methoxybenzaldehyde in the presence of an appropriate catalyst. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Catalyst: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide
- Temperature: Reflux conditions (around 80-100°C)
- Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromophenyl)-4-(4-methoxybenzylidene)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Nucleophilic reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2)
Major Products
Oxidation: 2-(2-Bromophenyl)-4-(4-formylbenzylidene)oxazol-5(4H)-one
Reduction: 2-(2-Hydroxyphenyl)-4-(4-methoxybenzylidene)oxazol-5(4H)-one
Substitution: 2-(2-Aminophenyl)-4-(4-methoxybenzylidene)oxazol-5(4H)-one
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the treatment of diseases like cancer or bacterial infections.
Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.
Wirkmechanismus
The mechanism of action of 2-(2-Bromophenyl)-4-(4-methoxybenzylidene)oxazol-5(4H)-one would depend on its specific biological target. Generally, compounds in the oxazole family may interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include:
Enzymes: Inhibition of key enzymes involved in disease progression.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Chlorophenyl)-4-(4-methoxybenzylidene)oxazol-5(4H)-one
- 2-(2-Fluorophenyl)-4-(4-methoxybenzylidene)oxazol-5(4H)-one
- 2-(2-Iodophenyl)-4-(4-methoxybenzylidene)oxazol-5(4H)-one
Uniqueness
2-(2-Bromophenyl)-4-(4-methoxybenzylidene)oxazol-5(4H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The methoxy group also contributes to its distinct chemical properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C17H12BrNO3 |
|---|---|
Molekulargewicht |
358.2 g/mol |
IUPAC-Name |
(4Z)-2-(2-bromophenyl)-4-[(4-methoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H12BrNO3/c1-21-12-8-6-11(7-9-12)10-15-17(20)22-16(19-15)13-4-2-3-5-14(13)18/h2-10H,1H3/b15-10- |
InChI-Schlüssel |
HXVPQSDGTARTQP-GDNBJRDFSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3Br |
Kanonische SMILES |
COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B11215340.png)
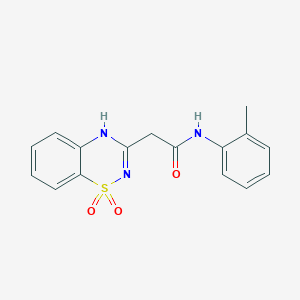
![1-[(5-formyl-2-methoxyphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11215349.png)
![2-(4-Chlorophenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinoline](/img/structure/B11215360.png)
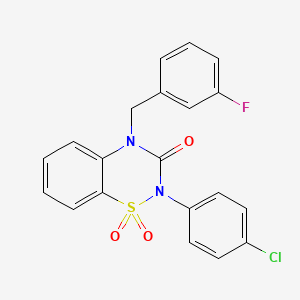
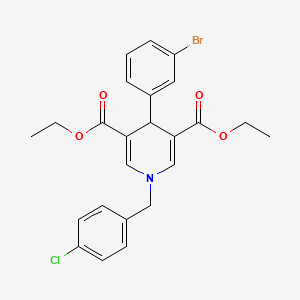
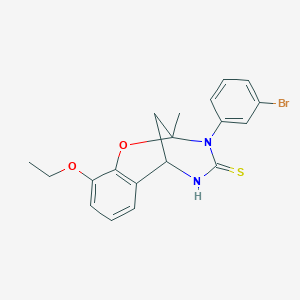
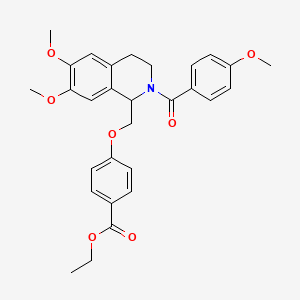
![3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B11215390.png)
![N-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11215394.png)
![(2Z)-2-[(2-chlorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B11215396.png)
![N-[(3-chlorophenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B11215400.png)
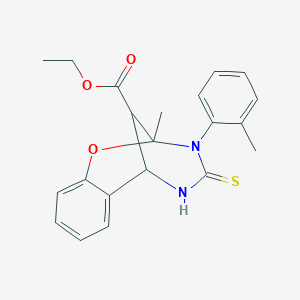
![N-(4-butylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11215405.png)
